Introduction: The Strategic Value of Alkoxyamines in Modern Chemistry
Introduction: The Strategic Value of Alkoxyamines in Modern Chemistry
An In-depth Technical Guide to the Core Chemical Properties of O-(2-methoxyethyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and bioconjugation, the strategic incorporation of flexible, hydrophilic linkers is paramount to the success of complex molecular architectures. O-(2-methoxyethyl)hydroxylamine (CAS No. 54149-39-2) emerges as a bifunctional reagent of significant interest. Its structure uniquely combines a reactive aminooxy group with a short, polar methoxyethyl chain. This configuration offers a powerful tool for chemists to form stable oxime ether linkages while imparting favorable physicochemical properties, such as increased aqueous solubility, to the parent molecule.
This guide provides a comprehensive examination of the core chemical properties, synthesis, reactivity, and applications of O-(2-methoxyethyl)hydroxylamine, designed to equip researchers with the foundational knowledge required for its effective utilization in drug discovery and development.
Physicochemical and Structural Properties
O-(2-methoxyethyl)hydroxylamine is a small, versatile molecule whose properties are dictated by its functional groups. The terminal aminooxy moiety is the primary reactive handle, while the methoxyethyl backbone influences its physical state and solubility.
Core Compound Data
A summary of the key identification and computed physicochemical properties is presented below. It is important to note that while extensive computed data is available, experimentally determined physical constants such as boiling and melting points are not consistently reported in publicly accessible literature.
| Property | Value | Source(s) |
| IUPAC Name | O-(2-methoxyethyl)hydroxylamine | [1] |
| CAS Number | 54149-39-2 | [1] |
| Molecular Formula | C₃H₉NO₂ | [1] |
| Molecular Weight | 91.11 g/mol | [1] |
| SMILES | COCCON | [1] |
| InChIKey | KVGGSRKAJYWCQS-UHFFFAOYSA-N | [1] |
| Appearance | Expected to be a liquid at room temperature (based on related compounds) | N/A |
| XLogP3 (Computed) | -1.0 | [1] |
| Topological Polar Surface Area | 44.5 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Spectral Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
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A singlet for the methyl protons (-OCH₃) around 3.3 ppm.
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Two triplets for the ethylene bridge protons (-OCH₂CH₂O-), likely in the 3.5-4.0 ppm range.
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A broad singlet for the amine protons (-ONH₂), which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum would display three signals corresponding to the three unique carbon environments: the methyl carbon, and the two methylene carbons of the ethyl bridge.
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Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 91, along with characteristic fragmentation patterns resulting from the cleavage of the C-O and N-O bonds.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3200-3300 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and prominent C-O ether stretching (around 1100 cm⁻¹).
Synthesis and Handling
The synthesis of O-alkylated hydroxylamines can be approached through several established routes. The choice of method often depends on the scale, availability of starting materials, and desired purity.
Synthetic Strategy: O-Alkylation of a Protected Hydroxylamine
A robust and common method for preparing O-alkyl hydroxylamines involves the alkylation of a hydroxylamine surrogate, such as an oxime or an N-hydroxyphthalimide, followed by hydrolysis to release the free aminooxy group. A plausible and efficient pathway for synthesizing O-(2-methoxyethyl)hydroxylamine is outlined below.
Caption: Plausible synthetic workflow for O-(2-methoxyethyl)hydroxylamine.
Causality Behind Experimental Choices:
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Step 1: 2-Methoxyethanol is converted to a more reactive electrophile. Using methanesulfonyl chloride (mesylate) or p-toluenesulfonyl chloride (tosylate) creates a good leaving group, facilitating the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl byproduct.
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Step 2: N-Hydroxyphthalimide is used as a stable, crystalline, and easily handled hydroxylamine equivalent. Its N-H proton is acidic enough to be removed by a mild base like potassium carbonate, forming a potent nucleophile that attacks the mesylate.
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Step 3: The phthalimide protecting group is cleaved to unmask the desired aminooxy functionality. Hydrazinolysis is a standard and effective method, forming the highly stable phthalhydrazide byproduct which precipitates from the reaction mixture, simplifying purification.
Safety and Handling
O-(2-methoxyethyl)hydroxylamine and its precursors require careful handling in a laboratory setting.
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GHS Hazards: The compound is classified as a flammable liquid and vapor. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1]
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Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
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Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place, typically between 2-8°C. [This information is commonly found on supplier safety data sheets].
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Reactivity and Mechanism: The Oxime Ligation
The primary utility of O-(2-methoxyethyl)hydroxylamine lies in its ability to undergo chemoselective ligation with carbonyl compounds (aldehydes and ketones) to form a stable oxime ether bond. This reaction is a cornerstone of bioconjugation and is often referred to as an "aminooxy ligation."
Reaction Mechanism
The formation of an oxime proceeds via a two-step nucleophilic addition-elimination mechanism. The reaction is typically most efficient under slightly acidic conditions (pH 4-6).
Caption: General mechanism for acid-catalyzed oxime formation.
Causality of pH Dependence:
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Acid Catalysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, accelerating the initial nucleophilic attack by the hydroxylamine nitrogen.
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High pH (>7): At high pH, the concentration of the protonated carbonyl is too low for efficient reaction.
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Low pH (<4): At very low pH, the hydroxylamine itself becomes fully protonated (H₃N⁺-OR''). The resulting ammonium cation is no longer nucleophilic, which shuts down the reaction. The optimal pH range of 4-6 represents a balance between activating the carbonyl and maintaining a sufficient concentration of the free, nucleophilic hydroxylamine.
Experimental Protocol: Formation of an Oxime Ether
This protocol describes a general procedure for the reaction of O-(2-methoxyethyl)hydroxylamine with a model ketone, such as cyclohexanone, to validate its reactivity.
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Dissolution: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water or an aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0).
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Reagent Addition: Add O-(2-methoxyethyl)hydroxylamine hydrochloride (1.1 eq) to the solution. If starting with the hydrochloride salt, the buffer will neutralize it to the free amine in situ. If using the free base, an acidic catalyst like acetic acid may be added.
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Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), looking for the disappearance of the ketone starting material. Reactions are typically complete within 1-4 hours.
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Workup and Purification: Once the reaction is complete, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oxime ether can be purified by flash column chromatography on silica gel if necessary.
Applications in Drug Development and Bioconjugation
The aminooxy group is a bioorthogonal functional handle, meaning it reacts selectively with its carbonyl partner even in the complex environment of a biological system. This property, combined with the hydrophilicity of the methoxyethyl group, makes O-(2-methoxyethyl)hydroxylamine a valuable building block in several areas.
Linker for Antibody-Drug Conjugates (ADCs)
In the design of ADCs, a linker connects a potent cytotoxic drug (payload) to a monoclonal antibody. The stability and properties of this linker are critical. An aminooxy group can be incorporated into a linker to attach it to a payload that has been engineered to contain a ketone. O-(2-methoxyethyl)hydroxylamine represents the simplest form of such a hydrophilic aminooxy linker.
